

# Fmoc-D-leucinol: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Fmoc-D-leucinol*

Cat. No.: B613497

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**Fmoc-D-leucinol** is a pivotal building block in the realm of peptide synthesis and drug discovery. Its incorporation into peptide chains offers a strategic advantage by enhancing proteolytic stability, a critical factor for the development of peptide-based therapeutics. This technical guide provides an in-depth overview of **Fmoc-D-leucinol**, including its chemical properties, detailed experimental protocols for its use, and visual workflows to aid in research and development.

## Physicochemical Properties of Fmoc-D-leucinol

**Fmoc-D-leucinol**, chemically known as (2R)-2-(Fmoc-amino)-4-methylpentan-1-ol, is a derivative of the D-enantiomer of leucinol, protected at the amine terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is instrumental in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild basic conditions.

| Property           | Value   |
|--------------------|---|
| CAS Number         | 215178-41-9 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula  | C21H25NO3 <a href="#">[2]</a> <a href="#">[3]</a>                       |
| Molecular Weight   | 339.43 g/mol <a href="#">[2]</a> <a href="#">[3]</a>                    |
| Appearance         | White powder <a href="#">[2]</a>  |
| Purity             | ≥ 99.5% (HPLC) <a href="#">[2]</a>                                      |
| Melting Point      | 135-139 °C <a href="#">[2]</a>  |
| Storage Conditions | 0-8 °C <a href="#">[2]</a>  |

## Core Applications in Research and Drug Development

The primary application of **Fmoc-D-leucinol** lies in its use as a building block in the synthesis of peptides and peptidomimetics. The introduction of D-amino acids, such as D-leucine from which this alcohol is derived, is a well-established strategy to increase the resistance of peptides to enzymatic degradation by proteases in the body.[\[4\]](#) This enhanced stability leads to a longer plasma half-life and improved bioavailability, which are crucial for the development of effective peptide-based drugs.[\[4\]](#)

Key application areas include:

- Drug Development: Used in medicinal chemistry to design and synthesize novel pharmaceuticals, particularly those targeting specific biological pathways.[\[2\]](#)
- Peptide Synthesis: Serves as a fundamental component in solid-phase peptide synthesis (SPPS) to create complex peptide sequences with enhanced stability.[\[3\]](#)
- Bioconjugation: Employed in techniques to attach biomolecules to other molecules or surfaces, which is essential for creating targeted drug delivery systems.[\[2\]](#)

## Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the related compound Fmoc-D-Leu-OH and its incorporation into a peptide chain using solid-phase peptide synthesis.

## Protocol 1: Synthesis of Fmoc-D-Leu-OH from D-Leucine

This protocol details the N-terminal Fmoc protection of D-Leucine, a common precursor step.[\[5\]](#)

### Materials:

- D-Leucine
- 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Acetone
- Deionized Water
- Diethyl Ether
- 1 M Hydrochloric Acid (HCl)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

### Procedure:

- Dissolution of D-Leucine: Dissolve D-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) in a round-bottom flask with magnetic stirring.[\[5\]](#)
- Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.[\[5\]](#)
- Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting D-Leucine is no longer detectable.[\[5\]](#)

- Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.[5]
- Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-D-Leu-OH will form.[5]
- Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).[5]
- Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).[5]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude Fmoc-D-Leu-OH can be further purified by recrystallization or column chromatography.

## Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-D-Amino Acids

This protocol outlines the standard cycle for incorporating an Fmoc-protected D-amino acid into a growing peptide chain on a solid support.[1][6]

### Materials:

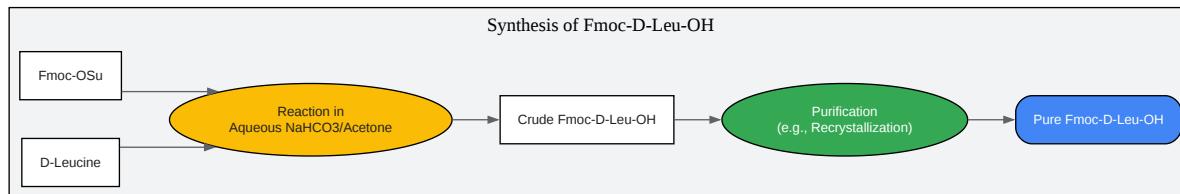
- Fmoc-protected amino acid (e.g., Fmoc-D-leucine)
- Rink Amide resin (or other suitable solid support)
- Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
- Coupling Reagents: e.g., HCTU, HBTU, or HATU
- Activation Base: N,N-Diisopropylethylamine (DIPEA)
- Solvents: DMF, Dichloromethane (DCM)

**Procedure:**

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[1]
- Fmoc Deprotection:
  - Treat the resin with the deprotection solution (20% piperidine in DMF) for 3-5 minutes and drain.[1]
  - Repeat the deprotection treatment for an additional 10-15 minutes.[1]
  - Wash the resin thoroughly with DMF to remove residual piperidine.
- Amino Acid Coupling:
  - In a separate vessel, pre-activate the Fmoc-D-amino acid (3-5 equivalents) with the coupling reagent and activation base in DMF.
  - Add the activated amino acid solution to the deprotected resin.[1]
  - Allow the coupling reaction to proceed for 20-60 minutes.[1]
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]
- Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.[1]
- Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail, such as a mixture containing trifluoroacetic acid (TFA).[1]

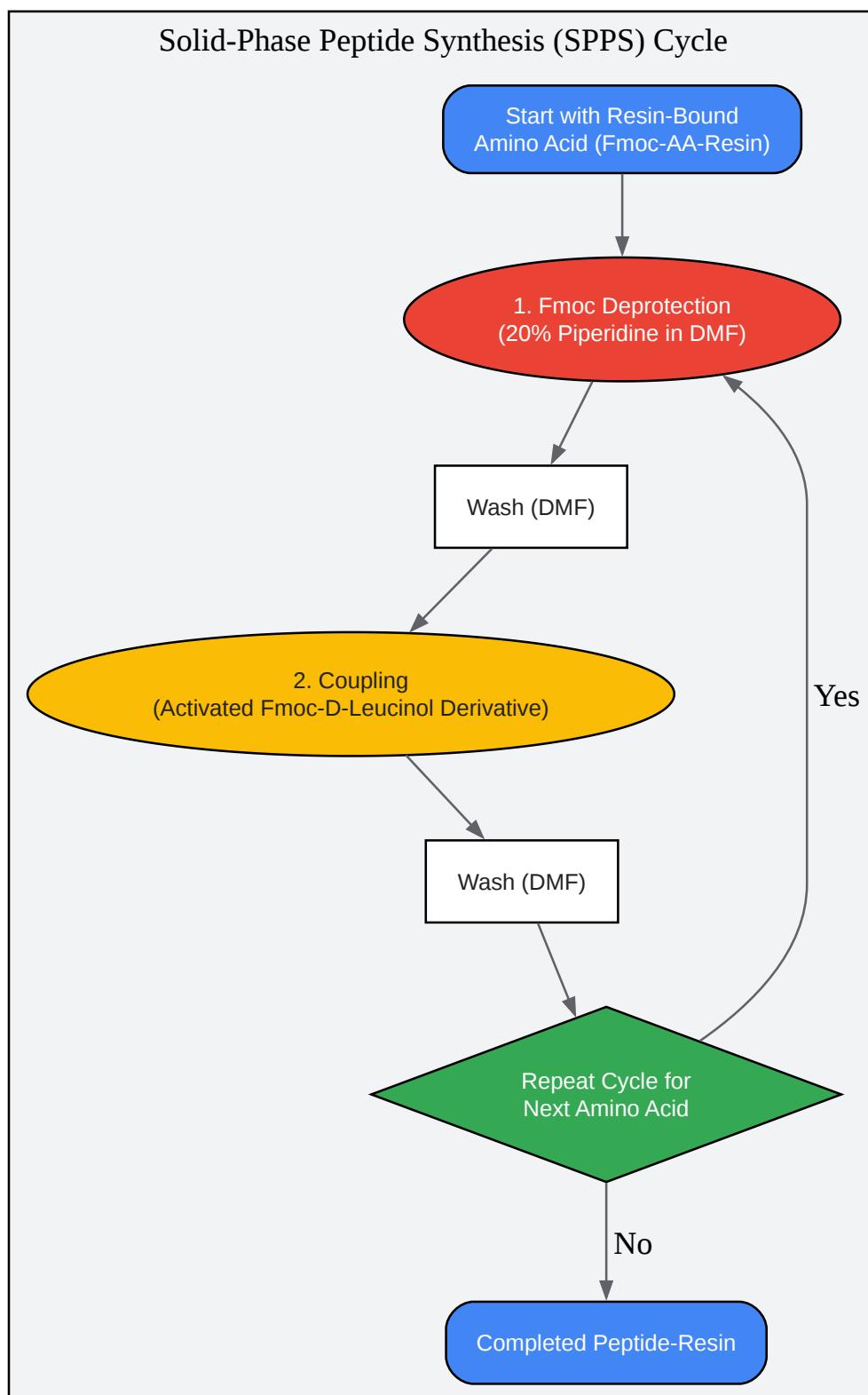
## Visualizing Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key workflows relevant to the application of **Fmoc-D-leucinol**.



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Caption: Workflow for the synthesis of Fmoc-D-Leu-OH.



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Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

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